1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one
Description
Properties
Molecular Formula |
C12H13F3O3 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-9(16)8-5-6-10(17-4-2)11(7-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
GUPKDNLXPZUQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethoxy-3-(trifluoromethoxy)benzaldehyde Intermediate
A key intermediate in the synthesis is the 4-ethoxy-3-(trifluoromethoxy)benzaldehyde, which can be prepared by selective alkylation and trifluoromethoxylation of phenolic precursors such as vanillin derivatives.
Alkylation : The phenolic hydroxyl group is protected or modified by ethylation using diethyl sulfate under basic conditions (NaOH), typically at elevated temperatures (around 100 °C), yielding 4-ethoxy-3-methoxybenzaldehyde analogs with yields up to 79%.
Trifluoromethoxylation : Introduction of the trifluoromethoxy group is more challenging and often done via nucleophilic substitution or transition-metal catalyzed coupling reactions using trifluoromethoxy sources, although explicit details for this exact substitution are scarce in open literature.
Formation of Benzyl Bromide Derivative
The aldehyde intermediate is reduced to the corresponding benzyl alcohol, which is then converted to benzyl bromide using phosphorus tribromide (PBr3) under controlled temperature (0 °C to reflux) to ensure high conversion (~97% yield). This benzyl bromide serves as a reactive intermediate for further coupling.
Coupling to Form the Propan-1-one Side Chain
The benzyl bromide intermediate undergoes nucleophilic substitution or coupling with appropriate reagents to introduce the propan-1-one moiety. This can be achieved through:
Friedel-Crafts acylation : Using propionyl chloride or anhydride in the presence of Lewis acids such as aluminum chloride to acylate the aromatic ring at the para or meta position relative to existing substituents.
Organometallic coupling : Palladium-catalyzed cross-coupling reactions involving organoboron or organozinc reagents bearing the propan-1-one side chain can be employed for precision and selectivity.
Reduction and Purification
Reduction steps, such as using sodium borohydride (NaBH4), are employed to convert aldehydes to alcohols or to reduce other intermediates under controlled temperatures (0–15 °C) to avoid side reactions. The reaction mixture is then worked up by extraction, washing with saturated saline, and concentration under reduced pressure to obtain crude products.
Crystallization from solvents such as methanol or ethyl acetate is used to purify the final product, achieving purities above 95% and yields ranging from 80% to 99% depending on the step.
Representative Preparation Procedure (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethylation of phenol | Vanillin, NaOH, diethyl sulfate, 100 °C | 79 | - | Protects phenolic OH as ethoxy group |
| 2 | Reduction | NaBH4, grinding method, room temperature | 96 | - | Converts aldehyde to benzyl alcohol |
| 3 | Bromination | PBr3, 0 °C to reflux | 97 | - | Forms benzyl bromide intermediate |
| 4 | Coupling/Acylation | Propionyl chloride, AlCl3 or Pd-catalyst | Variable | - | Introduces propan-1-one side chain |
| 5 | Purification | Extraction, crystallization (methanol, ethyl acetate) | 80–99 | >95 | Ensures high purity and yield |
Detailed Reaction Example from Patent Literature
A related preparation method for trifluoromethoxy-substituted phenyl derivatives involves:
Synthesis of N-benzyl-4-[4-(trifluoromethoxy)phenoxyl]pyridinium salt from 4-[4-(trifluoromethoxy)phenoxyl]pyridine and benzyl halide.
Reduction using sodium borohydride in tetrahydrofuran (THF) at 0–15 °C, followed by acid quenching and extraction to isolate tetrahydropyridine intermediates.
Hydrogenation with palladium on carbon under mild conditions (20–40 °C) to produce piperidinium salts with high yield (~85%) and purity (~99.4%).
Final reaction with alkali to yield the target piperidine derivatives.
Although this example is for a related trifluoromethoxy phenyl piperidine, the reduction and purification techniques are applicable to the synthesis of this compound.
Analytical Data and Characterization
NMR Spectroscopy : Proton NMR (1H NMR) signals typically show aromatic protons in the 6.8–7.2 ppm range, ethoxy methylene protons around 4.0–4.4 ppm, and aliphatic protons of the propanone side chain between 2.0–3.2 ppm.
Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight, e.g., ESI-LR mass spectra showing [M+H]+ ions at m/z values around 350–400 depending on exact substitution.
Melting Point : The purified compound exhibits a melting point characteristic of the crystalline form, often between 70–120 °C depending on purity and polymorph.
Chemical Reactions Analysis
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic transformations and signal transduction processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electronic Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), stabilizing the ketone via resonance and inductive effects .
- Biological Implications: Chlorophenoxy (3g) and morpholinoethoxy (4h) substituents enhance cytotoxicity in cancer cells while sparing normal cells, suggesting substituent-dependent selectivity .
Key Observations :
Table 3: Cytotoxicity and Selectivity of Analogues
Key Observations :
- Selectivity: Morpholinoethoxy substituents (4a, 4h) minimize toxicity to normal cells, suggesting that alkoxy groups can fine-tune therapeutic windows .
- ADMET Optimization: The target compound’s ethoxy group may improve metabolic stability compared to bulkier substituents (e.g., morpholinoethoxy) .
Biological Activity
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the ethoxy and trifluoromethoxy groups contributes to its chemical properties, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 284.24 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3O2 |
| Molecular Weight | 284.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound receptors or enzymes.
Potential Mechanisms:
- Electrophilic Reactions : The compound may act as an electrophile, reacting with nucleophiles in biological systems, leading to modifications in protein functions.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on various enzymes, suggesting that this compound might exhibit similar properties.
Biological Activities
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest in cancer cell lines.
- Induction of Apoptosis : Compounds structurally similar to this compound have been demonstrated to activate apoptotic pathways in tumor cells.
Antimicrobial Activity
The presence of the trifluoromethoxy group has been linked to enhanced antimicrobial properties. Research indicates that such compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Trifluoromethyl Compounds :
- Antitumor Activity :
-
In Vivo Studies :
- Animal models have shown promising results regarding the safety and efficacy of related compounds in treating cancers and infections, suggesting a potential therapeutic role for this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one?
- Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation. For example, reacting substituted acetophenones with aldehydes in ethanol and aqueous NaOH under mild conditions (room temperature) yields α,β-unsaturated ketones. Modifications to the aldehyde component (e.g., trifluoromethoxy-substituted benzaldehydes) enable the introduction of specific substituents. Characterization typically involves NMR (¹H, ¹³C-APT), FT-IR, and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To identify aromatic protons, ethoxy (-OCH₂CH₃), and trifluoromethoxy (-OCF₃) groups.
- ¹³C-APT NMR : For distinguishing carbonyl carbons (C=O) and quaternary carbons.
- FT-IR : To confirm the ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities.
- MS (ESI+) : For molecular ion validation (e.g., m/z 349 [M + Na]⁺ observed in similar compounds) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. General precautions include:
- Use of PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Avoid ignition sources due to potential flammability of ethoxy groups.
- Store in cool, dry conditions away from oxidizing agents .
Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence reactivity?
- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This directs electrophilic substitution to meta/para positions and stabilizes intermediates in nucleophilic reactions. Comparative studies with methoxy (-OCH₃) analogs show slower reaction kinetics in Friedel-Crafts acylations due to reduced ring activation .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For oily products, trituration with cold ethanol or cyclohexane may improve crystallization. Purity is validated via HPLC (>95% area) or TLC (Rf comparison with standards) .
Advanced Research Questions
Q. How can N-heterocyclic carbene (NHC) catalysis improve synthetic efficiency?
- Methodological Answer : NHCs enable decarboxylative cross-coupling reactions under mild conditions. For example, aldehydes can react with α-keto acids in the presence of NHCs to yield arylpropanones. This method avoids harsh bases and achieves higher regioselectivity compared to traditional routes. Yields up to 54% have been reported for trifluoromethoxy-substituted analogs .
Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?
- Methodological Answer : Use SHELX software for high-resolution refinement. For twinned crystals, employ the TwinRotMat option to model twin domains. Validate against alternative programs (e.g., Olex2) to cross-check hydrogen bonding and torsion angles. Discrepancies in bond lengths (>0.02 Å) may require re-measurement of diffraction data .
Q. How can enzymatic assays evaluate this compound’s biological activity?
- Methodological Answer : Target-specific assays (e.g., Plasmodium falciparum NADH:quinone oxidoreductase inhibition) involve:
- In vitro testing : Measure IC₅₀ values using spectrophotometric NADH oxidation assays.
- Docking studies : Use AutoDock Vina to predict binding affinities to the enzyme’s active site.
- SAR analysis : Compare with analogs lacking the trifluoromethoxy group to identify critical substituents .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) for labile groups (e.g., ethoxy). Use ADMET predictors (e.g., SwissADME) to simulate cytochrome P450 metabolism. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify half-life .
Q. How do structural analogs impact pharmacological selectivity?
- Methodological Answer : Design analogs by replacing the ethoxy group with bulkier substituents (e.g., tert-butoxy) or introducing halogens (e.g., Cl at position 2). Test selectivity via kinase profiling panels (e.g., Eurofins KINOMEscan) to identify off-target effects. For example, 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one showed enhanced selectivity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
